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Cat. No.: B1199893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is a fundamental

organotin compound that serves as a valuable precursor and reagent in various chemical

syntheses. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest

in organometallic chemistry and materials science. This technical guide provides a

comprehensive overview of the core fundamental properties of dimethylstannane, including its

physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information

is presented to support researchers, scientists, and professionals in drug development and

related fields in understanding and utilizing this compound.

Chemical and Physical Properties
The fundamental properties of dimethylstannane are summarized in the table below, providing

a consolidated reference for its key characteristics.
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Property Value Reference

Molecular Formula C₂H₈Sn [1]

Molecular Weight
Calculated: 150.80 g/mol ;

Observed: 150 g/mol
[2]

Boiling Point 35.9 °C [2]

Heat of Formation (ΔHf°) 21.00 kcal/mol (experimental)

Physical State Liquid at room temperature [3]

Synthesis of Dimethylstannane
The primary and most effective method for the synthesis of dimethylstannane is the reduction

of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable hydride-donating agent. The most

commonly employed reducing agent is lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Dimethyltin
Dichloride
This protocol is based on the method described by Finholt et al. and has been demonstrated to

produce high yields of dimethylstannane.[2]

Materials:

Dimethyltin dichloride ((CH₃)₂SnCl₂)

Lithium aluminum hydride (LiAlH₄)

n-Butyl ether (anhydrous)

Dry nitrogen gas

Standard glassware for air-sensitive synthesis (three-necked flask, stirrer, low-temperature

condenser, dropping funnel)

Procedure:
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Assemble a three-necked flask equipped with a mechanical stirrer, a low-temperature

condenser maintained at -78 °C, and a dropping funnel. Ensure the entire apparatus is dry

and purged with dry nitrogen gas to maintain an inert atmosphere.

In the reaction flask, place a stirred solution of lithium aluminum hydride (0.56 mole) in 150

ml of anhydrous n-butyl ether.

Dissolve dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether and add it to the

dropping funnel.

Slowly add the dimethyltin dichloride solution from the dropping funnel to the stirred

suspension of lithium aluminum hydride in the reaction flask. The reaction is exothermic, and

the addition rate should be controlled to maintain a manageable reaction temperature.

After the addition is complete, continue stirring the reaction mixture at room temperature for

a sufficient time to ensure the reaction goes to completion.

The product, dimethylstannane, is volatile and can be collected by distillation from the

reaction mixture. The low-temperature condenser will help to trap the product.

Purification of the collected dimethylstannane can be achieved through fractional

distillation.

This method has been reported to yield dimethylstannane in approximately 81% yield.[2]

Reactivity and Stability
Dimethylstannane exhibits characteristic reactivity associated with the Sn-H bonds. It is

susceptible to decomposition under thermal and photochemical conditions.

Thermal and Photochemical Decomposition
Studies on the stability of dimethylstannane have shown that it decomposes upon heating

and exposure to ultraviolet (UV) irradiation.[2]

Thermal Decomposition: At 120 °C, the major decomposition products are trimethyltin

hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of

hexamethylditin ((CH₃)₆Sn₂) also formed.[2]
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Photochemical Decomposition: Under UV light at 130 °C, the decomposition is more rapid,

yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of

tetramethyltin ((CH₃)₄Sn).[2] If the exposure to these conditions is prolonged (e.g., 40 hours),

hexamethylditin is formed instead of trimethyltin hydride, alongside tetramethyltin, tin, and

hydrogen gas.[2]

It is noteworthy that at 25 °C, even with UV irradiation, negligible decomposition is observed.[2]

The decomposition pathways can be visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://cdnsciencepub.com/doi/pdf/10.1139/v63-423
https://cdnsciencepub.com/doi/pdf/10.1139/v63-423
https://cdnsciencepub.com/doi/pdf/10.1139/v63-423
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decomposition Pathways of Dimethylstannane

Thermal Decomposition (120°C)

Photochemical Decomposition (130°C, UV) Prolonged Photochemical DecompositionDimethylstannane
((CH₃)₂SnH₂)

Trimethyltin Hydride
((CH₃)₃SnH)

Heat

Tin
(Sn)

Heat

Hydrogen
(H₂)

Heat

Hexamethylditin
((CH₃)₆Sn₂) (minor)

Heat

Trimethyltin Hydride
((CH₃)₃SnH)

UV Light

Tin
(Sn)

UV Light

Hydrogen
(H₂)

UV Light

Tetramethyltin
((CH₃)₄Sn)

UV Light

Hexamethylditin
((CH₃)₆Sn₂)

Prolonged UV

Tin
(Sn)

Hydrogen
(H₂)

Tetramethyltin
((CH₃)₄Sn)

Click to download full resolution via product page

Decomposition of Dimethylstannane
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Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of dimethylstannane.

Infrared (IR) Spectroscopy
The infrared spectrum of dimethylstannane is characterized by strong absorptions

corresponding to the stretching and bending vibrations of its bonds. A key feature is the Sn-H

stretching vibration.

Vibration
Wavenumber
(cm⁻¹)

Intensity Reference

Sn-H Stretch 1858, 1871 Strong (doublet) [2]

(unassigned) 700-780

Intense (with

subsidiary maxima at

776, 759, 748, 727,

and 711)

[2]

(unassigned) 670-680 Broad peak [2]

(unassigned) 536, 526, 517 Triplet [2]

The presence of the strong doublet in the 1850-1875 cm⁻¹ region is a definitive indicator of the

Sn-H bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is used to confirm the structure of dimethylstannane. Although

specific chemical shift values and coupling constants are not detailed in the readily available

literature, the proton magnetic resonance spectrum has been used for its characterization.[2]

Based on related organotin hydrides, the protons on the tin atom are expected to have a

characteristic chemical shift, and coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would result in

satellite peaks.

Molecular Structure
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The molecular structure of dimethylstannane is predicted to be a distorted tetrahedron with

the tin atom at the center, bonded to two methyl groups and two hydrogen atoms. While

specific experimentally determined bond lengths and angles for dimethylstannane are not

readily available in the searched literature, they can be estimated based on related organotin

compounds.

Signaling Pathways
The concept of "signaling pathways" as it is understood in a biological or pharmacological

context is not applicable to a simple organometallic compound like dimethylstannane. Such

pathways involve a series of molecular interactions within a cell that elicit a specific response.

The reactivity of dimethylstannane is governed by the principles of organometallic chemistry,

primarily involving the reactions of the Sn-H bonds, as described in the "Reactivity and

Stability" section.

Conclusion
This technical guide has provided a detailed overview of the fundamental properties of

dimethylstannane. The information on its physicochemical properties, a reliable synthesis

protocol, reactivity, and characteristic spectroscopic features will be of significant value to

researchers and professionals working with this compound. While some specific quantitative

data, such as melting point, density, and detailed NMR parameters, remain to be definitively

reported in the literature, the provided information offers a solid foundation for the safe and

effective handling and application of dimethylstannane in a research and development setting.

Further computational and experimental studies would be beneficial to fill the existing gaps in

the data for this important organotin hydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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